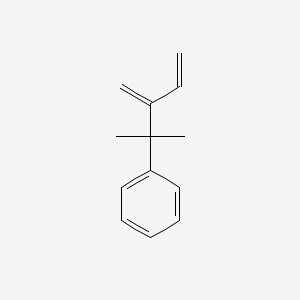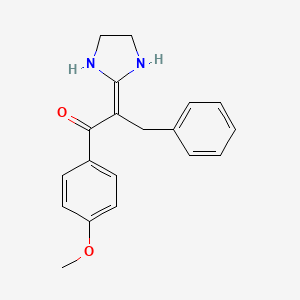
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one typically involves the condensation of an imidazolidine derivative with a substituted benzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Imidazolidin-2-ylidene)-1-phenylpropan-1-one
- 2-(Imidazolidin-2-ylidene)-1-(4-hydroxyphenyl)-3-phenylpropan-1-one
- 2-(Imidazolidin-2-ylidene)-1-(4-chlorophenyl)-3-phenylpropan-1-one
Uniqueness
2-(Imidazolidin-2-ylidene)-1-(4-methoxyphenyl)-3-phenylpropan-1-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
CAS No. |
115859-61-5 |
|---|---|
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-imidazolidin-2-ylidene-1-(4-methoxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C19H20N2O2/c1-23-16-9-7-15(8-10-16)18(22)17(19-20-11-12-21-19)13-14-5-3-2-4-6-14/h2-10,20-21H,11-13H2,1H3 |
InChI Key |
AWEHZMZXQKBUCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=C2NCCN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)

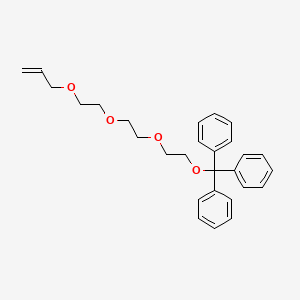
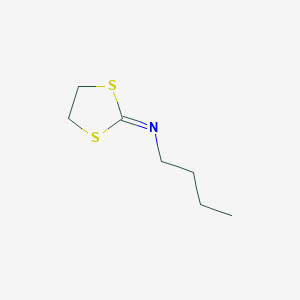
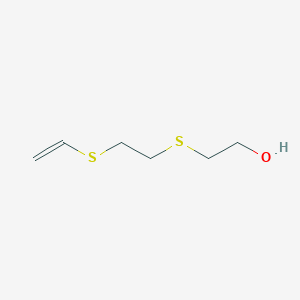

![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)
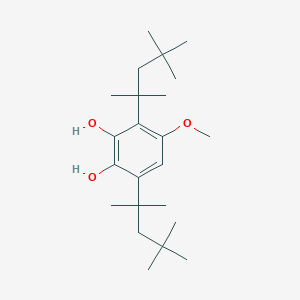
![2,3-Difluoro-1-propyl-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B14305344.png)


![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
